molecular formula C22H20BrN7O2 B2878834 (3-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920412-78-8

(3-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2878834
CAS RN: 920412-78-8
M. Wt: 494.353
InChI Key: DAFJBBDGFYFYSS-UHFFFAOYSA-N
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Description

(3-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20BrN7O2 and its molecular weight is 494.353. The purity is usually 95%.
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Scientific Research Applications

The compound you’re interested in, known by its chemical name “(3-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” or “1-(3-bromobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine”, is a complex molecule that may have various scientific research applications. Below is a comprehensive analysis focusing on six unique applications:

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral properties . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses. The triazolopyrimidinyl moiety present in your compound could potentially interact with viral enzymes or proteins, disrupting their function and inhibiting viral replication.

Anti-inflammatory Properties

Compounds with an indole core are known to possess anti-inflammatory activities . The bromophenyl group in the compound could be responsible for modulating inflammatory pathways, making it a candidate for research into treatments for conditions characterized by inflammation.

Anticancer Research

The structural complexity of the compound suggests potential for anticancer activity. Indole derivatives have been explored for their ability to bind to various receptors and interfere with cancer cell proliferation . The methoxyphenyl and triazolopyrimidinyl groups could be key in studying interactions with cancer cell lines.

Antimicrobial Applications

Indole derivatives are also recognized for their antimicrobial effects . The compound’s bromophenyl and piperazine components might contribute to its ability to combat bacterial infections, making it a subject of interest in the development of new antimicrobial agents.

Antitubercular Activity

Some indole-based compounds have demonstrated significant activity against tuberculosis-causing bacteria . The compound’s specific structure, particularly the triazolopyrimidinyl group, could be investigated for its potential use in antitubercular therapy.

Enzyme Inhibition

Indole derivatives can act as enzyme inhibitors, which is crucial in the treatment of various diseases . The compound could be studied for its ability to inhibit specific enzymes involved in disease processes, offering insights into new therapeutic approaches.

Synthetic Building Blocks

The presence of bromine in the compound makes it a candidate for use in various organic synthesis reactions, such as Suzuki cross-coupling, which can create new C-C bonds . This property is valuable for constructing complex molecules for further pharmacological study.

properties

IUPAC Name

(3-bromophenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN7O2/c1-32-18-7-5-17(6-8-18)30-21-19(26-27-30)20(24-14-25-21)28-9-11-29(12-10-28)22(31)15-3-2-4-16(23)13-15/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFJBBDGFYFYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

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